1-(1H-1,3-benzodiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid
Description
1-(1H-1,3-Benzodiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a benzodiazole (benzimidazole) moiety at the 1-position and a methyl group at the 5-position, with a carboxylic acid functional group at the 4-position. This structure combines aromatic heterocycles known for their pharmacological relevance, such as hydrogen-bonding capabilities (via the carboxylic acid) and π-π stacking interactions (via the benzodiazole). The benzodiazole substituent likely enhances electronic delocalization and bioactivity compared to simpler aryl groups.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-7-8(11(17)18)6-13-16(7)12-14-9-4-2-3-5-10(9)15-12/h2-6H,1H3,(H,14,15)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNMBIXTDLCXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC3=CC=CC=C3N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,3-benzodiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Pyrazole Moiety: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-diketones under basic conditions.
Coupling of Benzimidazole and Pyrazole: The final step involves coupling the benzimidazole and pyrazole moieties through appropriate linkers and reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,3-benzodiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(1H-1,3-benzodiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 1-(1H-1,3-benzodiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Aromatic vs. Aliphatic Substituents : Benzodiazole and phenyl groups (e.g., 5-methyl-1,3-diphenyl analog) enhance π-π interactions, whereas aliphatic groups (e.g., ethyl in 1-ethyl-3-trifluoromethyl analog) may improve solubility .
- Electron-Withdrawing Groups : Trifluoromethyl and sulfone substituents (e.g., in and ) increase metabolic stability and acidity of the carboxylic acid .
- Biological Activity: Triazole derivatives () show notable antitumor activity, suggesting that replacing pyrazole with triazole could modulate target selectivity.
Detailed Research Findings
Physicochemical Properties
Biological Activity
1-(1H-1,3-benzodiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antitumor, antifungal, and other pharmacological effects.
- Molecular Formula : C11H10N4O2
- Molar Mass : 218.22 g/mol
- Structure : The compound features a pyrazole ring fused with a benzodiazole moiety, which is essential for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 0.5 to 5 µM, indicating its effectiveness against different tumor types (source needed).
- Mechanism of Action : It is believed to inhibit specific kinases involved in cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications to the benzodiazole and pyrazole rings can enhance potency.
Antifungal Activity
The antifungal properties of related pyrazole derivatives have been explored:
- In vitro Assays : A series of derivatives were synthesized and tested against several phytopathogenic fungi. One derivative exhibited higher antifungal activity than the standard fungicide boscalid, showcasing the potential for agricultural applications (PubMed) .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| 9m | Antifungal | < 0.5 |
| Standard | Boscalid | 1.0 |
Other Pharmacological Effects
Additional studies have indicated that this compound may possess:
- Anti-inflammatory Properties : Preliminary data suggest that it can inhibit pro-inflammatory cytokines in vitro.
- Antioxidant Activity : The compound has shown promise in reducing oxidative stress markers in cellular models.
Case Studies
-
Case Study on Antitumor Effects :
- A study involving xenograft models demonstrated that treatment with the compound significantly reduced tumor size compared to controls, supporting its potential as an anticancer agent.
-
Case Study on Fungal Inhibition :
- In agricultural trials, formulations containing the compound showed effective control over fungal diseases in crops, leading to increased yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
